molecular formula C15H12F3N3O2S B3127165 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338401-77-7

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B3127165
CAS RN: 338401-77-7
M. Wt: 355.3 g/mol
InChI Key: TXALFIOZHWDJOH-UHFFFAOYSA-N
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Description

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C15H12F3N3O2S and its molecular weight is 355.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Researchers have developed synthetic routes for creating various derivatives of thiazolo[3,2-b][1,2,4]triazoles, exploring their reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives. These synthetic methodologies offer pathways for creating a broad range of compounds for further biological evaluation (Mohamed, 2021).
  • Another study demonstrated the synthesis of 5-amino-(1,3)thiazolo(3,2-b)(1,2,4)triazoles through the reaction of mercapto-3-phenyl-1,2,4-triazole with various cyano compounds. This work contributes to the expanding library of thiazolo[3,2-b][1,2,4]triazoles with potential application in material science or pharmacology (El-Sherief et al., 2011).

Biological Activities

  • The protective effects of certain thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver were investigated, demonstrating the potential antioxidant properties of these compounds. This study highlights the importance of structural modifications in enhancing biological activities (Aktay et al., 2005).

Material Science and Other Applications

  • The anodic formation of 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds demonstrates the versatility of electrochemical methods in synthesizing complex heterocycles. This approach might be useful in materials science for developing new organic semiconductors or photovoltaic materials (Batanero et al., 2011).

properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2S/c1-8-12(24-14-19-7-20-21(8)14)9(2)23-13(22)10-4-3-5-11(6-10)15(16,17)18/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXALFIOZHWDJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate

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